Mildiomycin

Antifungal Activity Nucleoside Antibiotics Structure-Activity Relationship

Mildiomycin (CAS 67527-71-3), also known as 2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid, is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens. It is characterized by a unique 5-hydroxymethylcytosine base moiety not previously found in other nucleoside antibiotics.

Molecular Formula C19H30N8O9
Molecular Weight 514.5 g/mol
Cat. No. B1240907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMildiomycin
Synonymsmildiomycin
Molecular FormulaC19H30N8O9
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESC1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO
InChIInChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13-,19?/m0/s1
InChIKeyQKJJCZYFXJCKRX-AMYGDCFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mildiomycin for Sale: Peptidyl Nucleoside Antibiotic for Powdery Mildew Research & Agricultural Biocontrol


Mildiomycin (CAS 67527-71-3), also known as 2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid, is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens. It is characterized by a unique 5-hydroxymethylcytosine base moiety not previously found in other nucleoside antibiotics [1]. This water-soluble basic antibiotic has a molecular weight of 514.5 g/mol and is primarily recognized for its strong, selective activity against various genera of powdery mildew fungi on a wide range of crops [2].

Why Mildiomycin Cannot Be Replaced by Other Nucleoside Antibiotics or General Fungicides


Generic substitution with other nucleoside antibiotics or broad-spectrum fungicides is inadvisable due to mildiomycin's unique structural features and highly specific biological profile. The presence of the 5-hydroxymethylcytosine moiety is a key structural differentiator not found in analogs like blasticidin S or polyoxins, directly impacting its target selectivity [1]. Functionally, mildiomycin exhibits a narrow, potent efficacy against powdery mildews while showing minimal activity against most other fungi, bacteria, and yeasts, a stark contrast to broad-spectrum agents [2]. Furthermore, its mode of action—specific inhibition of the peptidyl-transferase center in protein synthesis—differs from that of chitin synthase inhibitors like polyoxins and nikkomycins, making cross-resistance less likely and underscoring its unique utility in targeted biocontrol and research applications [3].

Quantitative Comparative Analysis of Mildiomycin Against Analogs and Standard Fungicides


Direct Potency Comparison: Mildiomycin vs. Mildiomycin D Against Rhodotorula rubra

Mildiomycin demonstrates significantly higher antifungal potency compared to its minor structural analog, mildiomycin D. Mildiomycin D, a deoxy compound at the C8' position, shows markedly reduced activity. In direct comparative assays, the activity of mildiomycin D against the test organism Rhodotorula rubra was only about 40% that of mildiomycin [1].

Antifungal Activity Nucleoside Antibiotics Structure-Activity Relationship

In Vivo Efficacy: Mildiomycin vs. Quinomethionate and Other Fungicides on Powdery Mildew

In foliar application trials, mildiomycin (MIL) exhibited superior or equivalent control of powdery mildew across multiple plant species compared to standard fungicides. At a concentration of 80 ppm, MIL's efficacy was equal to that of quinomethionate on cucumber, and it surpassed quinomethionate and other fungicides on almost every other plant tested [1]. Furthermore, MIL was effective against a benomyl-resistant strain of Sphaerotheca fuliginea, highlighting its utility in managing fungicide resistance [1].

Plant Pathology Biocontrol Agricultural Fungicide

Comparative MIC and EC90: Mildiomycin (MIL) vs. Cytosine-Substituted Analog (MIL-C) and Triadimefon

A cytosine-substituted mildiomycin analog (MIL-C) was biosynthesized to enhance bioactivity. Systematic in vivo and in vitro testing revealed that while MIL-C shows improved potency, this comparison provides a benchmark for native mildiomycin (MIL). The minimum inhibitory concentration (MIC) of MIL-C in vitro was 78.8 mg/L, which was half that of MIL, indicating MIL's baseline MIC is approximately 157.6 mg/L [1]. In greenhouse trials, the EC90 value for MIL was 153.22 mg/L, compared to 288.90 mg/L for the commercial fungicide triadimefon, demonstrating native MIL's superior efficacy over a standard triazole fungicide [1].

Bioactivity Improvement Antifungal Analog Agricultural Biotechnology

Mechanism of Action: Selective Protein Synthesis Inhibition by Mildiomycin

Mildiomycin exerts its biological effect through a specific and potent inhibition of protein synthesis. In HeLa cells, mildiomycin selectively inhibits protein synthesis while showing less activity against RNA or DNA synthesis [1]. In cell-free systems from E. coli, mildiomycin remarkably inhibited protein synthesis at concentrations as low as 0.02 mM by interfering with the incorporation of 14C-phenylalanine into polypeptides [2]. Mechanistic studies suggest that the compound achieves this by blocking the peptidyl-transferase center [1]. This mode of action is distinct from that of other nucleoside antifungals like polyoxins and nikkomycins, which inhibit chitin synthase.

Protein Synthesis Inhibition Peptidyl Transferase Mode of Action

Toxicity and Safety Profile of Mildiomycin: Comparative Acute Oral LD50

Toxicological evaluation indicates that mildiomycin possesses a favorable safety profile with low acute oral toxicity in mammals. The acute oral LD50 values are >4000 mg/kg in rats (male: 4300 mg/kg, female: 4120 mg/kg) and >5000 mg/kg in mice (male: 5060 mg/kg, female: 5150 mg/kg) [1]. These values are significantly higher (less toxic) than those for the structural analog blasticidin S, which has a reported oral LD50 of 39.5 mg/kg in mice, highlighting mildiomycin's substantial safety advantage for handlers and non-target organisms [2].

Toxicology Safety Assessment Agrochemical Regulation

Recommended Applications for Mildiomycin Based on Comparative Evidence


Agricultural Biocontrol: Management of Fungicide-Resistant Powdery Mildew

Based on its proven efficacy against benomyl-resistant strains of Sphaerotheca fuliginea and its superior performance compared to quinomethionate and triadimefon [8], mildiomycin is ideally suited for integrated pest management (IPM) programs in high-value crops (e.g., cucurbits, grapes, ornamentals) where resistance to conventional fungicides is a primary concern. The recommended application rate of 40-80 mg/L via foliar spray [9] provides effective control without phytotoxicity, leveraging its unique mode of action to manage resistant pathogen populations.

Molecular Biology Research: Tool for Studying Protein Synthesis Inhibition

Mildiomycin's well-defined mechanism as a specific inhibitor of the peptidyl-transferase center [8] makes it a valuable biochemical tool. Its potent inhibition of translation in cell-free systems at concentrations as low as 0.02 mM [9] allows researchers to dissect ribosomal function and study the effects of translation blockade in both prokaryotic and eukaryotic models. Its distinct target site provides an alternative to other translation inhibitors like blasticidin S, with the added benefit of significantly lower mammalian toxicity [5], simplifying handling and disposal procedures in laboratory settings.

Benchmarking Compound in Nucleoside Antibiotic Analog Development

The quantitative potency data for native mildiomycin (e.g., MIC of ~157.6 mg/L, EC90 of 153.22 mg/L [8]) serves as a critical benchmark for evaluating the activity of newly biosynthesized or synthetic analogs, such as MIL-C and dHM-MIL. Researchers developing next-generation antifungal agents can use mildiomycin as a reference standard to accurately measure improvements in bioactivity, selectivity, or stability, ensuring that new compounds represent a true advancement over this established natural product [9].

Fermentation Process Development: Production of Peptidyl Nucleosides

Mildiomycin, produced by Streptoverticillium rimofaciens, is a model compound for optimizing fermentation processes aimed at peptidyl nucleoside antibiotics. The well-characterized biosynthetic gene cluster [8] and established fermentation parameters [9] provide a robust platform for strain improvement, media optimization, and metabolic engineering studies. Its relatively low toxicity also reduces the biocontainment requirements and safety risks associated with large-scale fermentation, making it a practical choice for industrial biotechnology research.

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